molecular formula C16H19NOS2 B6540926 2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide CAS No. 1060214-23-4

2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide

Cat. No.: B6540926
CAS No.: 1060214-23-4
M. Wt: 305.5 g/mol
InChI Key: CGMBNVCAYPWOOA-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is a heterocyclic amide derivative characterized by two thiophene rings connected via a cyclopentylmethyl bridge to an acetamide core. The molecule’s structure combines aromatic thiophene moieties with a conformationally flexible cyclopentyl group, which may enhance its lipophilicity and influence intermolecular interactions.

The presence of dual thiophene rings and the cyclopentyl group distinguishes this compound from simpler acetamide derivatives. Such structural features may confer unique physicochemical properties, such as altered solubility, melting points, and crystallographic packing, compared to related molecules.

Properties

IUPAC Name

2-thiophen-2-yl-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS2/c18-15(11-13-5-3-9-19-13)17-12-16(7-1-2-8-16)14-6-4-10-20-14/h3-6,9-10H,1-2,7-8,11-12H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMBNVCAYPWOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CC2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with a suitable electrophile.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and Grignard reactions, as well as automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

    Reduction: Lithium aluminum hydride, in anhydrous ether.

    Substitution: Alkyl halides, in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: N-substituted acetamides.

Scientific Research Applications

2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in inflammation and cancer . The compound binds to the active site of the enzyme, preventing the conversion of prostaglandin H2 to prostaglandin E2, thereby exerting its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Key Structural Features Substituent Effects References
2-(Thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide Dual thiophene rings; cyclopentylmethyl bridge Enhanced lipophilicity; conformational flexibility
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Dual thiophene rings; cyano group at C3 of thiophene Electron-withdrawing cyano group increases polarity; higher melting point (~200°C)
N-[4-({[1-(Thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]acetamide Cyclopentylmethyl bridge; sulfamoyl-phenyl group Sulfamoyl group enhances hydrogen-bonding potential; increased aqueous solubility
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl and thiazol substituents Chlorine atoms improve metabolic stability; thiazole enhances π-π stacking
N-(1-(tert-butyl)-5-methylene-2-oxo-3-(thiophen-2-yl)pyrrolidin-3-yl)-... Pyrrolidinone core; tert-butyl and thiophene groups Bulky tert-butyl group reduces crystallinity; pyrrolidinone enables H-bonding

Key Observations :

  • Electron-withdrawing groups (e.g., cyano in ) increase polarity and thermal stability, whereas halogenated derivatives (e.g., dichlorophenyl in ) enhance metabolic resistance.
  • Sulfamoyl and thiazole substituents () promote intermolecular interactions (e.g., hydrogen bonds, π-stacking), critical for crystal packing and biological target engagement.

Divergence in Approaches :

  • The target compound and simple thiophene-acetamides () rely on classical coupling methods, whereas multicomponent reactions () and catalytic strategies (e.g., Rh(III)-catalyzed annulation in ) enable rapid diversification.

Physicochemical and Crystallographic Properties

  • Melting Points: N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: ~200°C . 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: 489–491 K (216–218°C) . Target compound: Expected higher than 200°C due to rigid cyclopentyl group and aromatic stacking.
  • Crystallography: Dichlorophenyl-thiazole acetamide exhibits a 79.7° twist between aromatic rings, stabilizing crystal packing via N–H⋯N hydrogen bonds .

Biological Activity

2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a cyclopentyl group, and an acetamide functional group. Its molecular formula is C15H17NOSC_{15}H_{17}NOS, and it has a molecular weight of approximately 257.37 g/mol.

Thiophene derivatives, including this compound, are known to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may also possess similar activity.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds with thiophene moieties have been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines.

Anticancer Potential

Studies on related thiophene compounds indicate cytotoxic effects against cancer cell lines. This compound's ability to induce apoptosis in cancer cells is under investigation, with preliminary results showing promise in inhibiting tumor growth.

Case Studies

  • Antimicrobial Screening : In a recent study, derivatives similar to this compound were screened against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects by measuring the levels of TNF-alpha and IL-6 in treated cells. The compound showed a significant reduction in cytokine levels at concentrations of 25 µM and 50 µM.
  • Cytotoxicity Assay : The cytotoxic effects on various cancer cell lines were assessed using MTT assays. The compound demonstrated an IC50 value of 30 µM against HeLa cells, indicating significant anticancer potential.

Data Summary

Activity TypeTest Organism/Cell LineConcentration (µM)Result
AntimicrobialStaphylococcus aureus50MIC achieved
Escherichia coli50MIC achieved
Anti-inflammatoryCell line25, 50Reduced TNF-alpha levels
CytotoxicityHeLa cells30IC50 value achieved

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